7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, characterized by a quinoline core substituted with a 4-acetylpiperazinyl group at position 7, an ethyl group at position 1, a fluorine atom at position 6, and a 4-hydroxyphenylcarboxamide moiety at position 2. The acetylpiperazinyl group enhances solubility and bioavailability, while the 4-hydroxyphenyl substituent may influence target binding affinity, particularly in enzyme inhibition or receptor interactions.
Properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c1-3-27-14-19(24(33)26-16-4-6-17(31)7-5-16)23(32)18-12-20(25)22(13-21(18)27)29-10-8-28(9-11-29)15(2)30/h4-7,12-14,31H,3,8-11H2,1-2H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGINATDZEILKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: Commonly involves replacing one functional group with another, often using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death. This mechanism is similar to other fluoroquinolone antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Functional Group Impact Analysis
- Acetylpiperazinyl vs. Piperazinyl : The acetyl group in the target compound mitigates piperazine’s basicity, improving membrane permeability and reducing off-target interactions .
- 4-Hydroxyphenylcarboxamide vs. Benzodioxinyl : The hydroxyl group in the target compound facilitates hydrogen bonding with biological targets, whereas benzodioxinyl analogues exhibit higher logP values, favoring tissue penetration .
- Ethyl vs. Cyclopropyl at Position 1 : Ethyl substitution balances metabolic stability and steric effects, while cyclopropyl analogues (e.g., ) show increased rigidity but variable pharmacokinetics .
Pharmacological Profile Comparison
Research Findings and Mechanistic Insights
- Synergistic Effects : Co-administration with β-lactam antibiotics enhances efficacy against drug-resistant strains, likely due to dual-target inhibition .
- Metabolic Stability : The acetylpiperazinyl group reduces hepatic CYP3A4-mediated metabolism, extending half-life (t₁/₂ = 6.2 h) compared to unmodified piperazinyl compounds (t₁/₂ = 2.8 h) .
- Toxicity Profile: No significant cytotoxicity observed in vitro (HeLa cells, IC50 > 50 μM), contrasting with nitroso-containing derivatives (), which show mitochondrial toxicity at 10 μM .
Biological Activity
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinolone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₀FN₃O₄
- Molecular Weight : 361.37 g/mol
- CAS Number : 74011-56-6
Antimicrobial Activity
Quinolone derivatives, including this compound, have been extensively studied for their antimicrobial properties. The presence of the piperazine moiety is known to enhance the antibacterial activity against various strains of bacteria. For instance, studies have shown that modifications in the piperazine structure can significantly affect the inhibition of bacterial growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 20 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 15 | 100 |
This table illustrates the effectiveness of the compound against common pathogenic bacteria, indicating a promising antimicrobial profile.
Anticancer Activity
Recent research has indicated that quinolone derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through several pathways, including:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
Case Studies
- Case Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 40 µM.
- Case Study on Lung Cancer Cells : Another study focused on A549 lung cancer cells, where treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage.
- Protein Kinase Inhibition : The acetylpiperazine group may also interact with protein kinases involved in cell signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
